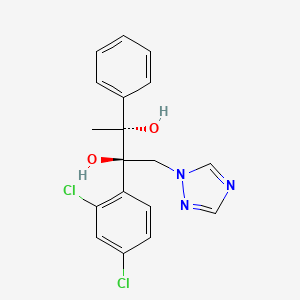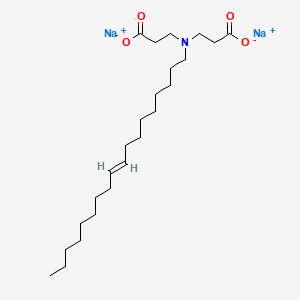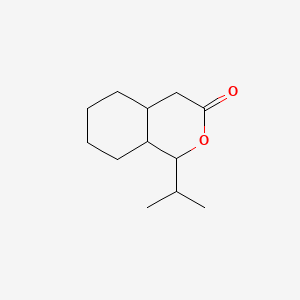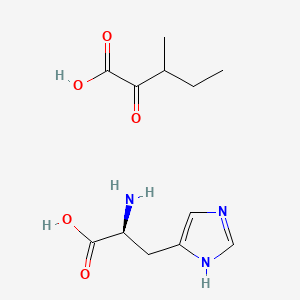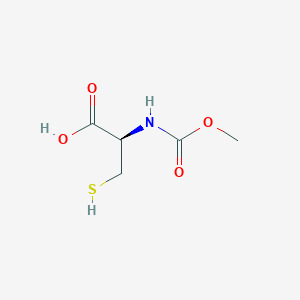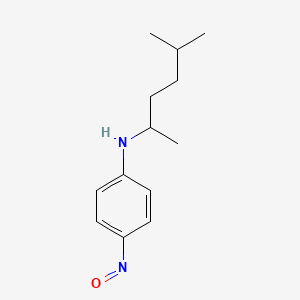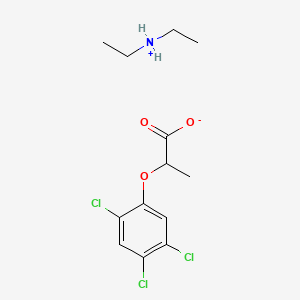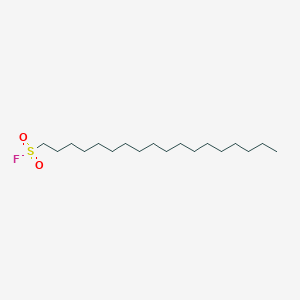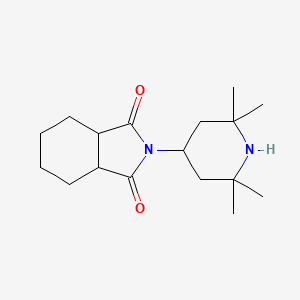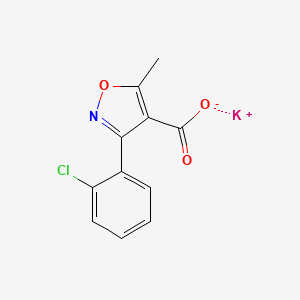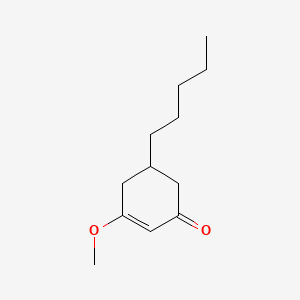
6-Thioxanthine 5'-monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Thioxanthine 5’-monophosphate is an organic molecule with the chemical formula C10H13N4O8PS. It is a derivative of xanthine, where a sulfur atom replaces the oxygen atom at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Thioxanthine 5’-monophosphate typically involves the phosphorylation of 6-thioxanthine. The reaction conditions often require the presence of a phosphorylating agent such as phenyl dichlorophosphate, and the process is facilitated by a base like triethylamine .
Industrial Production Methods: While specific industrial production methods for 6-Thioxanthine 5’-monophosphate are not extensively documented, the general approach involves large-scale chemical synthesis using automated reactors to ensure precision and efficiency. The process includes rigorous purification steps to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 6-Thioxanthine 5’-monophosphate undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones under oxidative conditions.
Reduction: Reduction of the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions where the thioxo group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted xanthine derivatives.
Scientific Research Applications
6-Thioxanthine 5’-monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Investigated for its therapeutic potential in treating certain diseases, including cancer and autoimmune disorders.
Industry: Utilized in the development of pharmaceuticals and as a reagent in biochemical assays
Mechanism of Action
The mechanism of action of 6-Thioxanthine 5’-monophosphate involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies. The compound targets specific enzymes involved in nucleotide metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which facilitates its conversion to active metabolites .
Comparison with Similar Compounds
6-Thioguanosine Monophosphate: Another thiopurine derivative with similar anticancer properties.
6-Mercaptopurine: A widely used chemotherapeutic agent.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases
Uniqueness: 6-Thioxanthine 5’-monophosphate is unique due to its specific sulfur substitution at the 6-position, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity compared to other xanthine derivatives, making it a valuable compound for various applications .
Properties
CAS No. |
3237-49-8 |
|---|---|
Molecular Formula |
C10H13N4O8PS |
Molecular Weight |
380.27 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O8PS/c15-5-3(1-21-23(18,19)20)22-9(6(5)16)14-2-11-4-7(14)12-10(17)13-8(4)24/h2-3,5-6,9,15-16H,1H2,(H2,18,19,20)(H2,12,13,17,24)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
WMRIOGFRJLQENF-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NC(=O)NC2=S |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=O)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


